
Éster t-butílico de amino-PEG9
Descripción general
Descripción
Amino-PEG9-t-butyl ester is a versatile chemical compound with the molecular formula C25H51NO11 and a molecular weight of 541.67 g/mol . It consists of a polyethylene glycol (PEG) chain with nine ethylene glycol units, an amino group, and a t-butyl ester-protected carboxyl group. This compound is primarily used in pharmaceutical research and development due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Amino-PEG9-t-butyl ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Amino-PEG9-t-butyl ester is a PEG derivative containing an amino group with a t-butyl protected carboxyl group . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc . These targets play a crucial role in various biochemical reactions, including protein synthesis and modification.
Mode of Action
The amino group of Amino-PEG9-t-butyl ester is reactive with its targets, leading to the formation of new bonds . This interaction results in changes at the molecular level, enabling the compound to exert its effects. The t-butyl protected carboxyl group can be deprotected under acidic conditions , providing another layer of reactivity and versatility.
Análisis Bioquímico
Biochemical Properties
Amino-PEG9-t-butyl ester plays a significant role in biochemical reactions due to its reactive amino group and hydrophilic PEG spacer. The amino group can form covalent bonds with carboxylic acids, activated NHS esters, and carbonyl groups, making it useful for conjugation with various biomolecules. This compound interacts with enzymes such as esterases, which can hydrolyze the t-butyl ester group, releasing the free carboxyl group. Additionally, it can interact with proteins and other biomolecules through its amino group, facilitating the formation of stable conjugates .
Cellular Effects
Amino-PEG9-t-butyl ester influences various cellular processes by modifying the surface properties of cells and enhancing the solubility of hydrophobic molecules. It can affect cell signaling pathways by altering the interactions between cell surface receptors and their ligands. This compound can also impact gene expression by facilitating the delivery of nucleic acids into cells. Furthermore, it can influence cellular metabolism by modifying the uptake and distribution of metabolic substrates .
Molecular Mechanism
The molecular mechanism of Amino-PEG9-t-butyl ester involves its ability to form covalent bonds with biomolecules through its amino group. This interaction can lead to enzyme inhibition or activation, depending on the nature of the target enzyme. For example, the hydrolysis of the t-butyl ester group by esterases can release the free carboxyl group, which can then participate in further biochemical reactions. Additionally, the PEG spacer can enhance the solubility and stability of the conjugated biomolecules, facilitating their biological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amino-PEG9-t-butyl ester can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions but can degrade under acidic conditions, leading to the release of the free carboxyl group. Long-term studies have shown that this compound can maintain its activity for extended periods, making it suitable for various in vitro and in vivo applications .
Dosage Effects in Animal Models
The effects of Amino-PEG9-t-butyl ester in animal models vary with different dosages. At low doses, the compound can enhance the solubility and bioavailability of hydrophobic drugs, improving their therapeutic efficacy. At high doses, it may exhibit toxic or adverse effects, such as cellular toxicity or immune responses. Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes .
Metabolic Pathways
Amino-PEG9-t-butyl ester is involved in various metabolic pathways, primarily through its interactions with enzymes such as esterases and proteases. These enzymes can hydrolyze the t-butyl ester group, releasing the free carboxyl group, which can then participate in further metabolic reactions. The compound can also affect metabolic flux by modifying the uptake and distribution of metabolic substrates, influencing metabolite levels in cells .
Transport and Distribution
Within cells and tissues, Amino-PEG9-t-butyl ester is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer facilitates its solubility and distribution in aqueous environments, while the amino group allows for covalent binding with various biomolecules. This compound can accumulate in specific cellular compartments, depending on its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of Amino-PEG9-t-butyl ester is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles through its interactions with targeting signals, such as nuclear localization signals or mitochondrial targeting sequences. Additionally, post-translational modifications, such as phosphorylation or glycosylation, can affect its activity and function within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Amino-PEG9-t-butyl ester can be synthesized through the reaction of amino-PEG9 with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The t-butyl ester group serves as a protecting group for the carboxyl group, which can be deprotected under acidic conditions .
Industrial Production Methods
Industrial production of Amino-PEG9-t-butyl ester involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Amino-PEG9-t-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine linkages.
Deprotection Reactions: The t-butyl ester group can be removed under acidic conditions to yield the free carboxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include carboxylic acids, NHS esters, and aldehydes.
Deprotection Reactions: Acidic conditions, such as the use of trifluoroacetic acid (TFA) in dichloromethane, are employed to remove the t-butyl ester group.
Major Products
The major products formed from these reactions include amide or imine derivatives when the amino group reacts with carboxylic acids or aldehydes, respectively . Deprotection of the t-butyl ester group yields the free carboxyl group .
Comparación Con Compuestos Similares
Similar Compounds
Amino-PEG6-t-butyl ester: Similar to Amino-PEG9-t-butyl ester but with a shorter PEG chain, resulting in different solubility and biocompatibility properties.
Amino-PEG12-t-butyl ester: Contains a longer PEG chain, which may enhance solubility and reduce immunogenicity compared to Amino-PEG9-t-butyl ester.
Uniqueness
Amino-PEG9-t-butyl ester is unique due to its optimal PEG chain length, which provides a balance between solubility, stability, and biocompatibility. This makes it a valuable tool in pharmaceutical research and development for the synthesis of bioconjugates and drug delivery systems .
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51NO11/c1-25(2,3)37-24(27)4-6-28-8-10-30-12-14-32-16-18-34-20-22-36-23-21-35-19-17-33-15-13-31-11-9-29-7-5-26/h4-23,26H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVFMACVSAAZFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



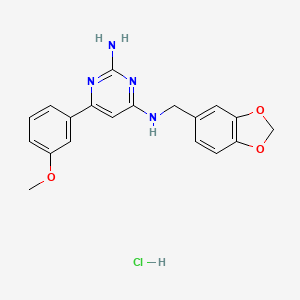




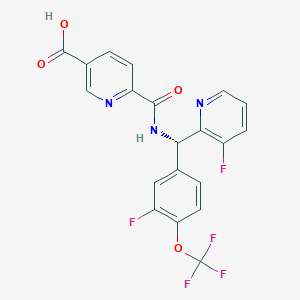
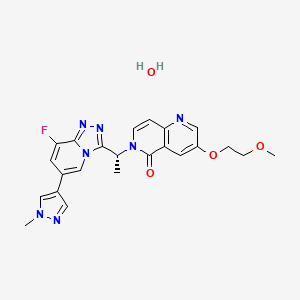
![1-[[3-fluoro-4-[6-(1-phenylcyclopropyl)-[1,3]thiazolo[5,4-b]pyridin-2-yl]phenyl]methyl]azetidine-3-carboxylic acid](/img/structure/B605406.png)
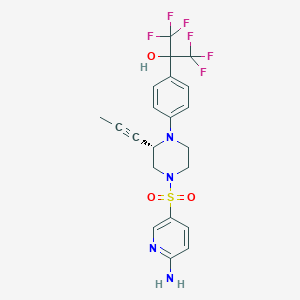
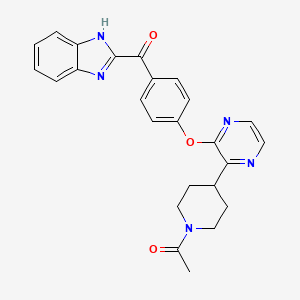
![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)

